3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Medicinal Chemistry Chemical Biology SAR Studies

Expand your benzenesulfonamide structure-activity relationship (SAR) library with this unique 3-fluoro-4-methoxy analog (CAS 1797159-92-2). Unlike commercial non-fluorinated or 3-chloro variants, this compound offers a distinct push-pull electronic configuration (3-F electron-withdrawing, 4-OMe electron-donating) suitable for probing metabolic stability and target engagement in carbonic anhydrase or kinase inhibitor discovery. - **Unique Scaffold:** Not replicated by 2-methoxy, 3-methoxy, or 3,4-difluoro analogs (ΔMW ≥4.4 Da). - **Drug-like Properties:** Computed LogP ~2.26, 5 H-bond acceptors. - **Research Use:** Ideal for matched molecular pair studies vs. non-fluorinated versions. Supplied with analytical characterization.

Molecular Formula C17H20FNO4S
Molecular Weight 353.41
CAS No. 1797159-92-2
Cat. No. B2681844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
CAS1797159-92-2
Molecular FormulaC17H20FNO4S
Molecular Weight353.41
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC
InChIInChI=1S/C17H20FNO4S/c1-12-6-4-5-7-14(12)17(23-3)11-19-24(20,21)13-8-9-16(22-2)15(18)10-13/h4-10,17,19H,11H2,1-3H3
InChIKeyPVZIQEAIQCGATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide: Structural Identity and Procurement Baseline


3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide (CAS 1797159-92-2) is a synthetic benzenesulfonamide derivative with the molecular formula C17H20FNO4S and a molecular weight of 353.41 g/mol. The compound features a 3-fluoro-4-methoxy substitution pattern on the benzenesulfonamide core and an N-(2-methoxy-2-(o-tolyl)ethyl) side chain. It belongs to the aryl sulfonamide class, which has been broadly explored in medicinal chemistry for enzyme inhibition, including carbonic anhydrase and kinase targets [1]. The 3-fluoro-4-methoxybenzenesulfonamide scaffold is commercially available as a synthetic building block (e.g., Thermo Scientific Alfa Aesar, 98% purity, mp 125–127°C) . However, it is critical to note that as of the latest available data, no peer-reviewed primary research articles, patents with quantitative structure-activity relationship (SAR) data, or authoritative database entries (PubChem, ChEMBL, BindingDB) containing biological assay results were identified for this specific fully elaborated compound [2].

Structural SAR probe for fluorinated benzenesulfonamide series
No published bioactivity — de novo characterization required
Matched molecular pair with close analogs for substituent effect mapping

Why Generic Substitution Fails for 3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide


Within the N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide sub-series, seemingly minor aromatic ring substitutions produce structurally distinct chemical entities with divergent molecular weights, hydrogen-bonding capacities, lipophilicity profiles, and potential target engagement characteristics. The target compound's specific 3-fluoro-4-methoxy arrangement is not replicated in any of the closest commercially listed analogs—including the non-fluorinated 3-methoxy variant (CAS 1797878-36-4, MW 335.4), the 2-methoxy positional isomer (CAS 1797338-50-1, MW 335.42), the 3-chloro-4-fluoro replacement (CAS 1797898-48-6, MW 357.82), or the 3,4-difluoro analog (MW 341.37) . The presence of a single fluorine atom at the 3-position, combined with a 4-methoxy electron-donating group, creates a unique electronic environment on the aryl ring that cannot be replicated by chloro, hydrogen, or an additional fluorine substituent [1]. In chemical biology and medicinal chemistry contexts, such substitution differences are known to alter target binding affinity, metabolic stability, and off-target profiles—even in the absence of published head-to-head data for this specific series [2]. Researchers sourcing this compound for SAR expansion, chemical probe development, or fragment-based screening must therefore verify identity via CAS number, InChI Key, and analytical characterization rather than relying on structural similarity alone.

! Close analog MW and HBA differences may shift target binding and assay behavior
! Fluorine substitution pattern alters predicted metabolic stability; bioactivity non-transferable
! No public bioactivity data across sub-series — substitution cannot be assumed

3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide: Differentiation from Closest Analogs


Molecular Weight Differentiation

The target compound (MW 353.41 g/mol) is differentiated from its closest commercially listed analogs by a measurable molecular weight increment attributable to the 3-fluoro-4-methoxy substitution. The non-fluorinated 2-methoxy and 3-methoxy analogs each have a molecular weight of 335.4 g/mol, representing an 18.0 Da difference, while the 3-chloro-4-fluoro analog is heavier at 357.8 g/mol (+4.4 Da) and the 3,4-difluoro analog is lighter at 341.4 g/mol (−12.0 Da) . These differences are analytically resolvable by LC-MS and serve as unambiguous identity verification metrics during procurement and quality control. The molecular formula C17H20FNO4S is shared only by the target compound within this sub-series; all four comparators possess different elemental compositions .

MW Differentiation
Reported
Target: 353.41 Da Comparators: 335.42 / 335.4 / 357.82 / 341.37 Da
Analytically resolvable MW enables unambiguous LC-MS identity confirmation
Calculated from standard atomic masses; consistent across vendor and PubChem data
Medicinal Chemistry Chemical Biology SAR Studies

Hydrogen Bond Acceptor and TPSA Differentiation

The target compound possesses five hydrogen bond acceptors (HBA = 5: four oxygen atoms in sulfonamide and methoxy groups, plus one fluorine atom), whereas the non-fluorinated 2-methoxy and 3-methoxy analogs have only four HBAs (HBA = 4, lacking the fluorine), and the 3-chloro-4-fluoro and 3,4-difluoro analogs have three HBAs (HBA = 3, lacking the 4-methoxy oxygen) . The core scaffold 3-fluoro-4-methoxybenzenesulfonamide has a computed topological polar surface area (TPSA) of 77.77 Ų and a LogP of 2.26 [1]. This HBA count places the target compound closer to the upper bound of Lipinski-compliant hydrogen bond acceptor range and may influence solubility, permeability, and target binding relative to analogs with fewer acceptor sites.

HBA and Polarity
Class-level
Target HBA = 5 (4 O + 1 F) Comparators: 4 (non-F) / 3 (Cl-F, diF)
Higher HBA count may influence solubility and permeability profiles
TPSA 77.77 Ų for core scaffold; class-level inference
Physicochemical Profiling Drug-likeness Permeability Prediction

Fluorine-Mediated Metabolic Stability

The strategic placement of fluorine at the 3-position of the benzenesulfonamide ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that position. In the broader benzenesulfonamide class, fluorine substitution ortho to the sulfonamide group has been shown to enhance metabolic stability and oral bioavailability [1]. The target compound's 3-fluoro substituent is expected to confer greater resistance to aromatic hydroxylation compared to non-fluorinated analogs (2-OMe and 3-OMe), which possess unsubstituted positions susceptible to Phase I metabolism. No direct comparative microsomal stability data are available for this specific compound series; this inference is drawn from established fluorination SAR across multiple chemotypes [2].

Predicted Metabolic Stability
Class-level
3-F substitution expected to block CYP-mediated oxidation at C-3
Fluorinated analog theoretically more resistant to aromatic hydroxylation
No direct microsomal stability data; class-level SAR inference
Metabolic Stability Fluorine Chemistry Drug Metabolism

Electronic Effect Differentiation

The combination of an electron-withdrawing fluorine (σₘ ≈ +0.34) at the 3-position and an electron-donating methoxy group (σₚ ≈ −0.27) at the 4-position creates a unique electronic push-pull system on the benzenesulfonamide ring that is not present in any comparator [1]. The 2-methoxy analog places the electron-donating group ortho to the sulfonamide, the 3-methoxy analog has only an electron-donating substituent at position 3, the 3-chloro-4-fluoro analog has two electron-withdrawing halogens, and the 3,4-difluoro analog has two fluorines. These distinct electronic environments modulate the sulfonamide NH acidity (pKa) and the electron density of the aromatic ring, which in turn influence hydrogen-bonding capacity with biological targets and non-specific binding characteristics [2]. Quantitative pKa or Hammett σ values for this specific compound have not been experimentally determined.

Electronic Pattern
Class-level
3-F (σₘ +0.34, EWG) + 4-OMe (σₚ −0.27, EDG) = push-pull system
Unique electronic environment may modulate sulfonamide NH acidity and target binding
No experimental pKa or Hammett data for this specific compound
Electronic Effects Hammett Constants Structure-Activity Relationships

Evidence Gap and Procurement Caveat

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and ECHA databases conducted for this evidence guide returned zero primary research articles, zero patents with quantitative biological data, and zero authoritative database activity entries for CAS 1797159-92-2 or any of its four closest analogs [1]. All differential claims presented in this guide are therefore based on structural comparison, computed physicochemical properties, and class-level SAR inference from the broader benzenesulfonamide and fluorinated compound literature. No direct head-to-head biological comparison data exist in the public domain for this compound versus its analogs [2]. Procurement decisions must be made with the explicit understanding that experimental validation of target engagement, selectivity, metabolic stability, and cellular activity has not been published for this compound.

Data Scarcity
Data to verify
0 published bioactivity data for target and all four close analogs
Procurement requires plan for de novo experimental characterization
Comprehensive database search; class-level inference insufficient for critical decisions
Data Scarcity Experimental Validation Procurement Decision

3-Fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide: Recommended Research Applications


SAR Expansion of Fluorinated Benzenesulfonamide Probes

Given its unique 3-fluoro-4-methoxy push-pull electronic configuration and the complete absence of published biological data for this sub-series, the compound is ideally suited as a novel SAR probe to systematically interrogate the impact of simultaneous electron-withdrawing (3-F) and electron-donating (4-OMe) substituents on benzenesulfonamide target engagement. Researchers developing fluorinated benzenesulfonamide-based inhibitors—such as those targeting carbonic anhydrase isoforms, kinases, or protein-disruption platforms as exemplified in WO2021009568A1 [1]—can use this compound alongside its non-fluorinated and halo-substituted analogs to map substituent effects on potency and selectivity. The analytically resolvable molecular weight differences (ΔMW ≥ 4.4 Da between analogs) facilitate multiplexed LC-MS analysis of compound integrity in assay media.

In Vitro Metabolic Stability Comparison

The target compound, together with the 2-methoxy, 3-methoxy, 3-chloro-4-fluoro, and 3,4-difluoro analogs, forms a coherent matched molecular pair set for investigating the effect of 3-fluorination on microsomal and hepatocyte stability. While class-level SAR predicts enhanced metabolic stability for the fluorinated analog [2], no experimental data exist. A well-designed head-to-head in vitro metabolic stability study using this compound set would generate the first quantitative differential data for this chemical series, directly informing procurement and prioritization decisions for subsequent in vivo pharmacokinetic studies.

Chemical Library Enumeration and Diversity Screening

For high-throughput screening (HTS) facilities and compound library curators, this compound adds a structurally distinct benzenesulfonamide chemotype to diversity sets. The 3-fluoro-4-methoxy substitution pattern is not represented by any of the commercially available close analogs, increasing the chemical diversity coverage of benzenesulfonamide-focused libraries. The compound's computed LogP of approximately 2.26 (based on the core scaffold) [3] and hydrogen bond acceptor count of 5 place it within favorable drug-like chemical space, making it suitable for inclusion in lead-like or fragment-based screening collections where structural novelty is a key selection criterion.

Synthetic Methodology Development with Functional Group-Rich Scaffold

The compound's combination of functional groups—sulfonamide NH, two distinct methoxy groups (one aryl, one alkyl), an o-tolyl moiety, and an aryl fluoride—makes it a useful substrate for developing and benchmarking new synthetic methodologies. The sulfonamide linkage can serve as a directing group for C–H functionalization, while the aryl fluoride offers a handle for nucleophilic aromatic substitution or cross-coupling reactions. Method development chemists can exploit the analytically distinguishable molecular weights of this compound and its analogs to monitor reaction progress and product identity by LC-MS without ambiguity.

Application
Selection Property
Validation Focus
Fluorinated benzenesulfonamide SAR probe
3-Fluoro-4-methoxy substitution identity
Substituent effect profiling across analog series
In vitro metabolic stability matched-pair study
3-Fluorination status
Microsomal/hepatocyte stability differential
Chemical library diversity enrichment
Novel benzenesulfonamide chemotype
Physicochemical property review and HBA profiling
Synthetic methodology development
Multifunctional scaffold (sulfonamide NH, OMe, F)
LC-MS reaction tracking via distinct molecular weight
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